molecular formula C16H14N2 B13114734 2-propyl-2H-benzo[f]isoindole-1-carbonitrile CAS No. 103836-29-9

2-propyl-2H-benzo[f]isoindole-1-carbonitrile

Cat. No.: B13114734
CAS No.: 103836-29-9
M. Wt: 234.29 g/mol
InChI Key: SLPYXRISFHLMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-2H-benzo[f]isoindole-1-carbonitrile is an organic compound with the molecular formula C16H14N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2H-benzo[f]isoindole-1-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor, such as a substituted benzylamine, with a nitrile group. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-propyl-2H-benzo[f]isoindole-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-propyl-2H-benzo[f]isoindole-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems, including potential therapeutic applications.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-propyl-2H-benzo[f]isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-propyl-2H-benzo[f]isoindole-1-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group and nitrile functionality can lead to distinct properties and applications compared to other similar compounds .

Properties

CAS No.

103836-29-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2-propylbenzo[f]isoindole-3-carbonitrile

InChI

InChI=1S/C16H14N2/c1-2-7-18-11-14-8-12-5-3-4-6-13(12)9-15(14)16(18)10-17/h3-6,8-9,11H,2,7H2,1H3

InChI Key

SLPYXRISFHLMBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C2C=C3C=CC=CC3=CC2=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.